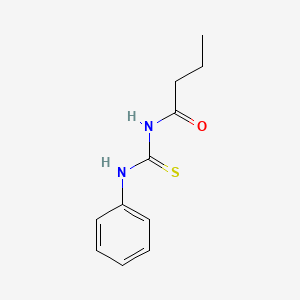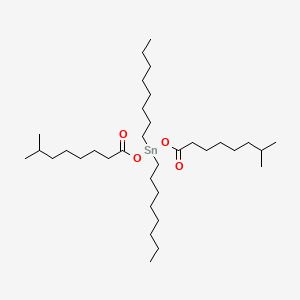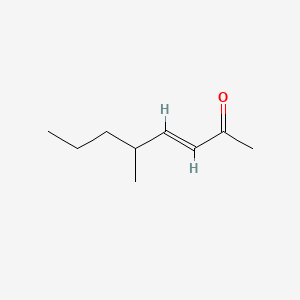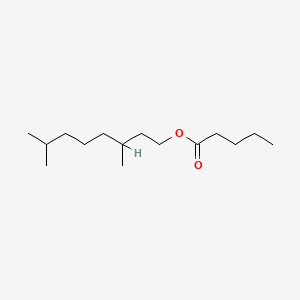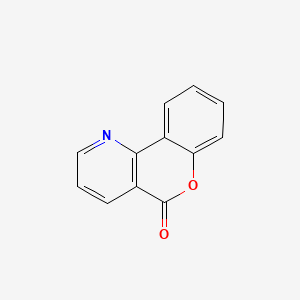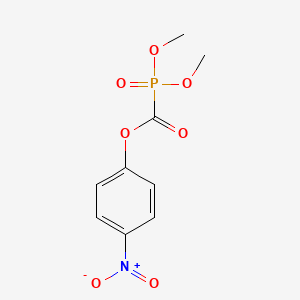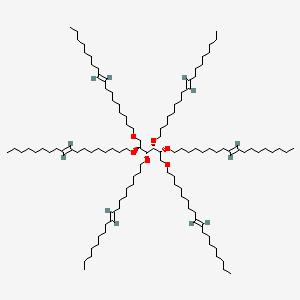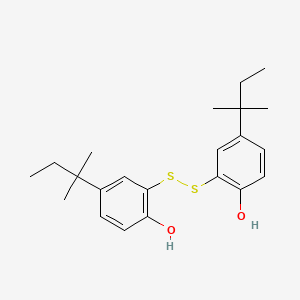
Dithiobis(4-(1,1-dimethylpropyl)phenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dithiobis(4-(1,1-dimethylpropyl)phenol) is an organic compound with the molecular formula C22H30O2S2 It is characterized by the presence of two phenolic groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) typically involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-(1,1-dimethylpropyl)phenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In an industrial setting, the production of Dithiobis(4-(1,1-dimethylpropyl)phenol) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dithiobis(4-(1,1-dimethylpropyl)phenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used to cleave the disulfide bond.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenolic groups.
科学研究应用
Dithiobis(4-(1,1-dimethylpropyl)phenol) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in biochemical assays to study protein-protein interactions and redox biology.
Industry: It is used as an additive in the production of rubber and plastics to enhance their stability and durability.
作用机制
The mechanism of action of Dithiobis(4-(1,1-dimethylpropyl)phenol) involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where it can modulate the redox state of proteins and other biomolecules. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
相似化合物的比较
Similar Compounds
4-(1,1-Dimethylpropyl)phenol: The monomeric form without the disulfide bond.
Bisphenol A: Another phenolic compound with two phenol groups connected by a different linker.
Dithiobis(2-nitrobenzoic acid): A compound with a similar disulfide linkage but different aromatic groups.
Uniqueness
Dithiobis(4-(1,1-dimethylpropyl)phenol) is unique due to its specific combination of phenolic groups and disulfide linkage. This structure imparts distinct redox properties and reactivity, making it valuable in various applications where redox modulation and stability are crucial.
属性
CAS 编号 |
32074-74-1 |
|---|---|
分子式 |
C22H30O2S2 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]disulfanyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2S2/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-26-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 |
InChI 键 |
RZAPFEWZXAKCHZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



